molecular formula C11H12F3NO3 B14114347 (S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid

(S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid

Cat. No.: B14114347
M. Wt: 263.21 g/mol
InChI Key: QIVLRGSCOXBFIB-UHFFFAOYSA-N
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Description

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethoxy-benzaldehyde and (S)-2-amino-4-butyric acid.

    Formation of Intermediate: The initial step involves the condensation of 4-trifluoromethoxy-benzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Coupling Reaction: The amine is coupled with (S)-2-amino-4-butyric acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.

    Biological Studies: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-(4-methoxy-phenyl)-butyric acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (S)-2-Amino-4-(4-fluoro-phenyl)-butyric acid: Contains a fluoro group instead of a trifluoromethoxy group.

    (S)-2-Amino-4-(4-chloro-phenyl)-butyric acid: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

2-amino-4-[4-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)

InChI Key

QIVLRGSCOXBFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)OC(F)(F)F

Origin of Product

United States

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